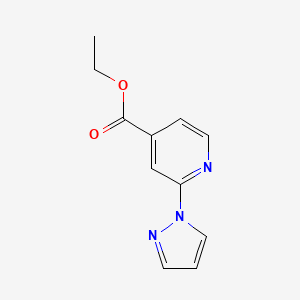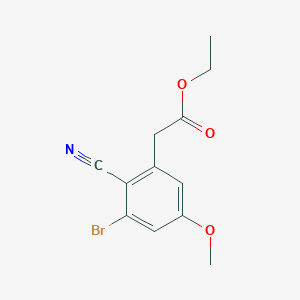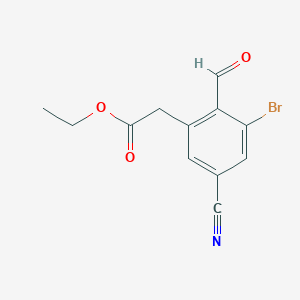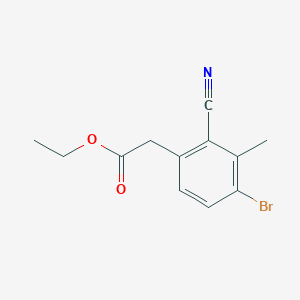
Ethyl-2-(1H-Pyrazol-1-yl)isonicotinsäureester
Übersicht
Beschreibung
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of isonicotinic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, it has been observed that spin-state switching in isomeric iron(II) complexes composed of BPP-based ligands—such as ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate—is dependent on many factors, including the nature of the substituent at the BPP skeleton . .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase, where ethyl 2-(1H-pyrazol-1-yl)isonicotinate acts as an inhibitor, reducing the production of pro-inflammatory mediators. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of ethyl 2-(1H-pyrazol-1-yl)isonicotinate on cellular processes are diverse and profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, ethyl 2-(1H-pyrazol-1-yl)isonicotinate has been found to inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(1H-pyrazol-1-yl)isonicotinate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, ethyl 2-(1H-pyrazol-1-yl)isonicotinate inhibits the enzyme cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it modulates gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1H-pyrazol-1-yl)isonicotinate have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(1H-pyrazol-1-yl)isonicotinate remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of gene expression, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of ethyl 2-(1H-pyrazol-1-yl)isonicotinate vary with different dosages in animal models. At low doses, this compound has been found to exert anti-inflammatory and anti-proliferative effects without significant toxicity. At higher doses, ethyl 2-(1H-pyrazol-1-yl)isonicotinate can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways includes its conversion by cytochrome P450 enzymes into active metabolites that exert biological effects. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of ethyl 2-(1H-pyrazol-1-yl)isonicotinate within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues. Once inside the cells, ethyl 2-(1H-pyrazol-1-yl)isonicotinate binds to intracellular proteins, influencing its localization and activity. The distribution of this compound is also affected by its lipophilicity, which determines its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of ethyl 2-(1H-pyrazol-1-yl)isonicotinate plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, ethyl 2-(1H-pyrazol-1-yl)isonicotinate can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-pyrazol-1-yl)isonicotinate typically involves the reaction of isonicotinic acid with ethyl chloroformate and 1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for ethyl 2-(1H-pyrazol-1-yl)isonicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-(1H-pyrazol-1-yl)benzoate: Similar structure but with a benzoate group instead of isonicotinate.
Methyl 2-(1H-pyrazol-1-yl)isonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(1H-pyrazol-1-yl)isonicotinic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of ethyl 2-(1H-pyrazol-1-yl)isonicotinate lies in its specific combination of the pyrazole ring and the isonicotinate ester, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-pyrazol-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-6-12-10(8-9)14-7-3-5-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMTOQTJYLYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















